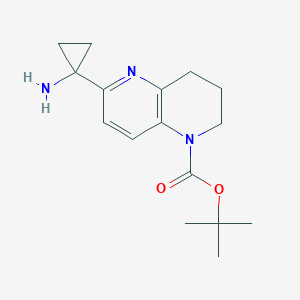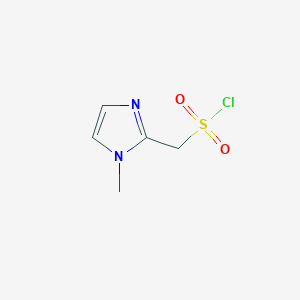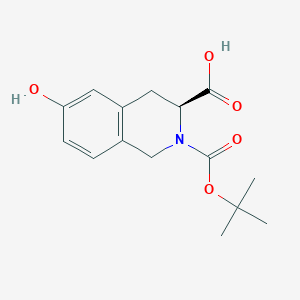
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, an aminocyclopropyl moiety, and a dihydronaphthyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the aminocyclopropyl intermediate, which is then coupled with the naphthyridine core. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthyridine oxides, while reduction could produce dihydronaphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate include other naphthyridine derivatives and compounds with aminocyclopropyl groups. Examples include:
- tert-Butyl 2-(1-aminocyclopropyl)acetate
- tert-Butyl ((1-aminocyclopropyl)methyl)carbamate
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C16H23N3O2 |
|---|---|
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
tert-butyl 6-(1-aminocyclopropyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-10-4-5-11-12(19)6-7-13(18-11)16(17)8-9-16/h6-7H,4-5,8-10,17H2,1-3H3 |
InChI-Schlüssel |
QYEADYFWKQABAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C3(CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
![[(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)


![[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)



![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)

![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
![[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051344.png)
